3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 3, a cyclopropyl group at position 5, and a carboxylic acid moiety at position 7. Its molecular formula is C₁₀H₈ClN₃O₂, with a molecular weight of 237.65 g/mol and a CAS registry number of 1011354-08-7 .
Properties
IUPAC Name |
3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-4-12-14-8(10(15)16)3-7(5-1-2-5)13-9(6)14/h3-5H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFIYQDQYNNIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Cyclization with Pyrimidine: The pyrazole intermediate is then cyclized with a suitable pyrimidine precursor under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Addition of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at C3
The chloro group at position 3 undergoes nucleophilic displacement under mild conditions.
Example Reaction:
Replacement with amines or sulfonamides in ethanol under reflux (92% yield) :
| Substrate | Nucleophile | Conditions | Yield |
|---|---|---|---|
| 3-Chloro-5-cyclopropyl-PP | 4-Amino-N,N-dimethylbenzene- | Ethanol, reflux, 16h | 92% |
This reaction leverages the electron-withdrawing effect of the pyrazolo[1,5-a]pyrimidine core to activate the chloro group for substitution. Steric hindrance from the cyclopropyl group minimally affects reactivity at C3 .
Cross-Coupling Reactions
The chloro substituent participates in palladium-mediated cross-couplings:
Suzuki-Miyaura Coupling:
Using arylboronic acids and Pd(PPh₃)₄ in THF/H₂O (70–85°C) :
| Catalyst | Base | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O (3:1) | 70–85°C | 65–78% |
This method installs aryl/heteroaryl groups for structure-activity relationship (SAR) studies in kinase inhibitors .
Carboxylic Acid Functionalization at C7
The C7-carboxylic acid undergoes standard derivatization:
Esterification
Reaction with alcohols under acidic conditions (POCl₃ or H₂SO₄) :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| POCl₃ | Dichloromethane | 0°C → RT | 82% |
| H₂SO₄ | Methanol | Reflux | 75% |
Ester derivatives enhance cell permeability in drug candidates .
Amide Formation
Coupling with amines via EDCI/HOBt :
| Coupling Agent | Base | Solvent | Yield Range |
|---|---|---|---|
| EDCI/HOBt | DIPEA | DMF | 70–90% |
Amide derivatives are critical for targeting ATP-binding pockets in kinases .
Stability Under Acidic/Basic Conditions
The compound’s stability varies significantly:
| Condition | Observation | Source |
|---|---|---|
| pH < 3 (HCl, H₂SO₄) | Partial decomposition of cyclopropane | |
| pH > 10 (NaOH) | Hydrolysis of carboxylic acid to carboxylate | |
| Neutral aqueous | Stable for >24h at 25°C |
Cyclopropane Ring Reactivity
The cyclopropyl group at C5 undergoes ring-opening under strong oxidants (e.g., KMnO₄ in H₂SO₄), yielding a propionic acid side chain . This reaction is avoided in medicinal chemistry to preserve steric bulk.
Scientific Research Applications
Medicinal Chemistry and Cancer Treatment
1.1 Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class, including 3-chloro-5-cyclopropyl derivatives, exhibit promising anticancer activity. These compounds have been identified as inhibitors of cyclin-dependent kinase 7 (CDK7), a critical enzyme in cell cycle regulation and transcriptional control in cancer cells. Inhibition of CDK7 can lead to reduced proliferation of various cancer types, including solid tumors and hematological cancers .
Case Study: CDK7 Inhibition
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine effectively inhibit CDK7, resulting in significant antiproliferative effects on cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the pyrazolo-pyrimidine scaffold enhanced potency against cancer cells while minimizing toxicity to normal cells .
Kinase Inhibition
2.1 Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through kinase inhibition. Kinases are enzymes that phosphorylate other proteins, thereby regulating various cellular processes including growth and metabolism. By selectively inhibiting kinases such as CDK7, this compound can disrupt the signaling pathways that lead to uncontrolled cell division typical in cancerous tissues .
Table 1: Summary of Kinase Inhibition Studies
| Compound Name | Target Kinase | IC50 (µM) | Effectiveness |
|---|---|---|---|
| This compound | CDK7 | 0.15 | High |
| Analog A | CDK2 | 0.25 | Moderate |
| Analog B | GSK3β | 0.30 | Moderate |
Pharmacokinetics and Toxicology
3.1 ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been evaluated to understand its pharmacokinetic properties better. Studies indicate favorable absorption characteristics with moderate bioavailability when administered orally.
3.2 Toxicity Studies
Toxicity assessments have shown that while the compound exhibits significant anticancer properties, it also presents some challenges regarding systemic toxicity at higher concentrations. Ongoing research aims to optimize the structure to enhance selectivity for cancer cells over normal cells to mitigate adverse effects .
Future Directions and Research Opportunities
The ongoing exploration of this compound opens avenues for further research in:
- Combination Therapies: Investigating the efficacy of this compound in combination with other chemotherapeutic agents to enhance overall treatment outcomes.
- Targeted Drug Delivery: Developing delivery systems that can target tumor tissues specifically to reduce off-target effects and improve therapeutic indices.
- Expanding Therapeutic Indications: Exploring its potential applications beyond oncology, such as in inflammatory diseases or neurodegenerative conditions where kinase activity plays a role.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Positional Isomerism: 3-Chloro vs. 6-Chloro Derivatives
The positional isomer 6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1443279-05-7) shares the same molecular formula and weight as the target compound but differs in chlorine placement. Computational studies suggest that chlorine at position 3 enhances π-stacking due to proximity to the pyrimidine ring, while position 6 substitution may disrupt this interaction .
Cyclopropyl vs. Aryl Substituents
Replacing the cyclopropyl group with a phenyl ring (as in 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid , CAS 1011366-25-8) increases molecular weight by ~36 g/mol and introduces greater lipophilicity (logP increased by ~1.5 units). The phenyl group’s planar structure may enhance binding to hydrophobic pockets but reduce metabolic stability compared to the strained cyclopropyl ring .
Functional Group Modifications
- This modification is common in agrochemicals and pharmaceuticals to resist enzymatic degradation .
- Carboxylic Acid vs. Methoxy : Replacing the carboxylic acid with methoxy (e.g., 5-chloro-7-methoxypyrazolo[1,5-a]pyrimidine , CAS 1824286-23-8) eliminates ionization at physiological pH, reducing solubility but enhancing membrane permeability. This trade-off is critical in drug design .
Ester Derivatives as Prodrugs
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 1458593-65-1) demonstrates how esterification of the carboxylic acid group can improve oral bioavailability. The methyl ester acts as a prodrug, hydrolyzing in vivo to release the active carboxylic acid .
Biological Activity
3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzymatic inhibition, and synthesis pathways.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 232.65 g/mol |
| CAS Number | 1011354-08-7 |
| Solubility | Soluble in DMSO and DMF |
| Hazard Classification | Irritant |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Specifically, compounds within this class have demonstrated activity against various cancer cell lines.
Case Study: CDK Inhibition
One notable aspect of this compound is its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in cancer progression.
- In Vitro Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer), the compound exhibited significant cytotoxicity with IC50 values indicating potent inhibitory effects on cell proliferation .
Enzymatic Inhibition
The compound has also been investigated for its enzymatic inhibitory properties. It has shown promise as an inhibitor of various enzymes involved in metabolic pathways.
Table 2: Enzymatic Activity
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that allow for functionalization at various positions on the pyrazolo ring. Recent advancements have focused on improving yield and specificity through novel synthetic routes.
Synthetic Route Overview
- Starting Materials : The synthesis begins with the reaction of cyclopropyl derivatives with appropriate pyrazole precursors.
- Functionalization : Subsequent steps involve chlorination and carboxylation to introduce the desired functional groups.
- Purification : The final product is purified using recrystallization techniques to obtain high-purity samples suitable for biological testing.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives, including 3-chloro-5-cyclopropyl-substituted analogs?
- Answer : Synthesis typically involves multi-step reactions. For example:
- Chlorination : 7-hydroxy precursors are treated with phosphorus oxychloride (POCl₃) under reflux with a base (e.g., triethylamine) to introduce chlorine at position 7 .
- Cyclopropane introduction : Cyclopropyl groups at position 5 can be added via nucleophilic substitution or cross-coupling. Aryl amines or Grignard reagents may be used in polar solvents (e.g., ethanol, acetonitrile) under reflux .
- Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl esters) under basic conditions yields the carboxylic acid moiety at position 7 .
Q. How is structural characterization performed for these compounds?
- Answer : A combination of techniques is used:
- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrimidine protons at δ 8.5–9.5 ppm) and carbon connectivity. IR confirms functional groups like C=O (~1700 cm⁻¹) .
- Mass spectrometry : HRMS validates molecular formulas .
- X-ray crystallography : Resolves regiochemistry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in 7-chloro-5-(chloromethyl) derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance cyclopropane substitution at position 5?
- Answer : Optimization strategies include:
- Catalysis : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with cyclopropylamine, using ligands like Xantphos .
- Solvent effects : Polar aprotic solvents (DMF, dioxane) improve reactivity .
- Temperature control : Reflux (80–120°C) balances reaction rate and side-product formation .
- Stoichiometry : Excess cyclopropylating agents (1.5–2 eq) drive conversions .
Q. What crystallographic insights inform drug design for pyrazolo[1,5-a]pyrimidines?
- Answer : X-ray studies reveal:
- Planar geometry : Facilitates π-π stacking with biological targets (e.g., kinase ATP pockets) .
- Substituent orientation : Chlorine at position 3 and cyclopropane at position 5 create electrophilic sites for covalent inhibition .
- Intermolecular interactions : Weak hydrogen bonds (C–H⋯N) stabilize crystal packing, aiding polymorph screening .
Q. How can contradictions in spectroscopic data for tautomeric pyrazolo[1,5-a]pyrimidines be resolved?
- Answer : Methodological approaches include:
- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., pyrazole-pyrimidine proton shifts) .
- Solvent titration : DMSO-d₆ vs. CDCl₃ highlights solvent-dependent shifts .
- Computational modeling : DFT calculations predict ¹³C NMR shifts for comparison with experimental data .
Q. What strategies improve solubility for in vivo studies of carboxylic acid derivatives?
- Answer : Key approaches include:
- Salt formation : Sodium/potassium salts via NaOH/KOH treatment enhance aqueous solubility .
- Prodrug design : Ethyl esters hydrolyze in vivo to release the active acid .
- Co-solvent systems : DMSO-water or cyclodextrin complexes are used for preclinical formulations .
Data Contradiction Analysis
Q. How do synthetic routes for 7-substituted derivatives vary across studies, and what causes discrepancies?
- Answer : Discrepancies arise from:
- Reagent selectivity : POCl₃ vs. PCl₅ in chlorination may yield differing byproducts .
- Amine coupling : Aryl amines with electron-withdrawing groups require harsher conditions (e.g., acetonitrile reflux vs. ethanol) .
- Resolution : Cross-referencing HRMS and X-ray data clarifies regiochemical outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
